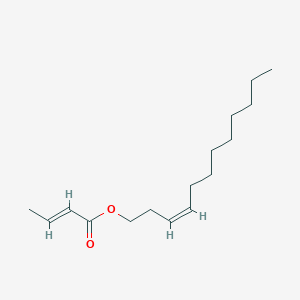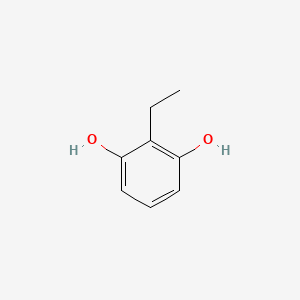
6-(4-Ethylphenyl)pyridazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(4-Ethylphenyl)pyridazin-3-ol” is a chemical compound with a molecular weight of 200.24 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure . Physical And Chemical Properties Analysis
“this compound” is a solid substance . More detailed physical and chemical properties are not available in the search results .Aplicaciones Científicas De Investigación
Synthesis Approaches and Chemical Properties :6-(4-Ethylphenyl)pyridazin-3-ol is part of a broader class of chemical compounds known for their heterocyclic structure and versatile chemical properties. The compound's synthesis often involves intricate chemical pathways. For instance, Alonazy et al. (2009) detailed the synthesis of related pyridazinones through the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate. The resultant pyridazinones were further modified to yield various derivatives, although these compounds exhibited minimal antimicrobial activities (Alonazy, Al-Hazimi, & Korraa, 2009). Similarly, Coelho et al. (2003) reported the synthesis of 6-phenyl-3(2H)-pyridazinones with varied alkynyl groups, achieved through a palladium-catalysed Sonogashira cross-coupling reaction (Coelho, Sotelo, & Raviña, 2003).
Bioactive Properties and Applications :The bioactive properties of this compound derivatives have been explored in various studies. Samanta et al. (2011) synthesized derivatives with anticonvulsant properties by reacting 6-(3᾽-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one with different aldehydes. Some of these derivatives demonstrated significant anticonvulsant activity (Samanta et al., 2011). Xu et al. (2008) synthesized and evaluated 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives for herbicidal activities, finding some compounds with potent herbicidal properties (Xu et al., 2008).
Pharmacological Significance :The compound and its derivatives have significant implications in pharmacology. Imran & Abida (2016) highlighted the importance of the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, a close relative of this compound, in the development of cardio-active agents, with several derivatives either in clinical use or undergoing clinical trials (Imran & Abida, 2016). This underscores the potential of this compound class in contributing to cardiovascular therapeutics.
Advanced Applications in Material Science and Drug Delivery :Beyond bioactivity, the compound's derivatives also find applications in material science and drug delivery. Jin et al. (2015) developed an injectable formulation using MPEG-PDLLA micelles for a hydrophobic antitumor candidate-pyridazinone derivative, which showed enhanced antitumor activity and pharmacokinetic parameters (Jin et al., 2015).
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been associated with a wide range of pharmacological activities
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(4-Ethylphenyl)pyridazin-3-ol may interact with its targets to modulate calcium ion channels, but this is purely speculative and requires further investigation.
Biochemical Pathways
Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting they may interact with multiple pathways
Result of Action
As a pyridazinone derivative, it may share some of the biological activities associated with this class of compounds, such as anti-inflammatory, analgesic, and antiplatelet effects . .
Análisis Bioquímico
Biochemical Properties
6-(4-Ethylphenyl)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE-III . By inhibiting PDE-III, this compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells, leading to various downstream effects. Additionally, this compound has been observed to interact with calcium ion channels, influencing calcium ion influx and affecting cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been found to modulate cell signaling pathways by increasing cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has been shown to affect calcium ion channels, thereby influencing calcium-dependent cellular processes such as muscle contraction and neurotransmitter release .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PDE-III . By binding to the active site of PDE-III, this compound prevents the breakdown of cAMP, resulting in elevated cAMP levels within cells. The increased cAMP levels activate PKA, which then phosphorylates various proteins involved in cellular signaling pathways . Additionally, this compound interacts with calcium ion channels, modulating their activity and affecting calcium-dependent processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained increases in cAMP levels and persistent modulation of calcium ion channels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cardiac contractility and improve cardiac output by increasing cAMP levels and modulating calcium ion channels . At high doses, this compound may cause adverse effects such as arrhythmias and excessive calcium influx . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The metabolites of this compound are then excreted through the kidneys. Additionally, this compound has been shown to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with PDE-III and other target proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications can influence the compound’s activity and its ability to modulate cellular processes .
Propiedades
IUPAC Name |
3-(4-ethylphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMGYZYIXOIATK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403407 |
Source


|
| Record name | 6-(4-ethylphenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55901-96-7 |
Source


|
| Record name | 6-(4-ethylphenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


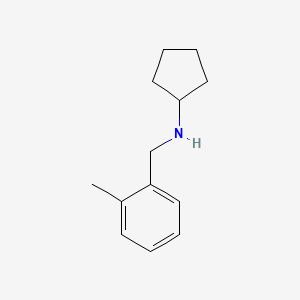

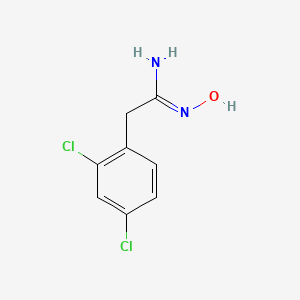
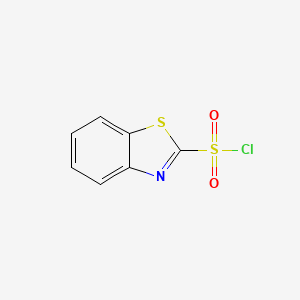

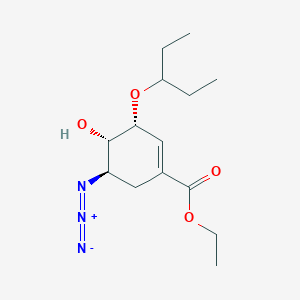
![tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B1352928.png)


